2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine
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Overview
Description
2-{4-Azatricyclo[5210,2,6]dec-8-en-4-yl}ethan-1-amine is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Azatricyclo[5210,2,6]dec-8-en-4-yl}ethan-1-amine typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of a precursor molecule under specific conditions to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution processes efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tricyclic structure or the amine group.
Substitution: The ethan-1-amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce new functional groups to the molecule.
Scientific Research Applications
2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into certain binding sites, potentially modulating biological pathways. The ethan-1-amine group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{3,5-Dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}acetic acid
- 4-Isocyanatomethyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
Uniqueness
2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine is unique due to its specific tricyclic structure and the presence of the ethan-1-amine group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethanamine |
InChI |
InChI=1S/C11H18N2/c12-3-4-13-6-10-8-1-2-9(5-8)11(10)7-13/h1-2,8-11H,3-7,12H2 |
InChI Key |
XZMNNGGLOAQXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2CN(C3)CCN |
Origin of Product |
United States |
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